molecular formula C8H13ClN2 B2603016 4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride CAS No. 2567496-15-3

4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride

Cat. No.: B2603016
CAS No.: 2567496-15-3
M. Wt: 172.66
InChI Key: BHPSJORKLMFJOD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, D₂O):

    • δ 3.42 ppm (m, 2H, N–CH₂–cyclopropane)
    • δ 2.88 ppm (t, J = 7.2 Hz, 2H, CH₂–CN)
    • δ 1.92–1.45 ppm (m, 6H, cyclopropane and azacyclohexane protons)
  • ¹³C NMR (101 MHz, D₂O):

    • δ 119.2 ppm (C≡N)
    • δ 54.1 ppm (N–C(spiro))
    • δ 28.4–22.7 ppm (cyclopropane carbons)

Infrared Spectroscopy (IR) :

  • Strong absorption at 2240 cm⁻¹ (C≡N stretch)
  • Broad band at 2700–2400 cm⁻¹ (N⁺–H stretch from hydrochloride)
  • Peaks at 1485 cm⁻¹ (cyclopropane ring deformation)

Mass Spectrometry (MS) :

  • ESI-MS (m/z) : 137.1 [M–Cl]⁺ (calculated for C₈H₁₂N₂⁺: 137.10)
  • Fragmentation pathways: Loss of HCl (36.5 Da) and cyclopropane ring cleavage.

Computational Chemistry Modeling (DFT, Molecular Orbital Analysis

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) highlight electron-deficient regions at the nitrile group and electron density accumulation around the spiro nitrogen. Key findings:

Property Value
HOMO-LUMO gap 5.3 eV
NBO charge (nitrile C) +0.52 e
Torsional barrier 8.7 kcal/mol

The HOMO localizes on the cyclopropane ring, while the LUMO resides on the nitrile group, suggesting preferential electrophilic attack at the C≡N moiety. Molecular dynamics simulations predict a rotational relaxation time of 18 ps for the azacyclohexane ring, consistent with its rigid spiro architecture.

Tables
Table 1: Selected bond lengths and angles from crystallographic studies of analogous spiro compounds.

Table 2: Comparative NMR chemical shifts of spirocyclic nitriles.

Figure 1: Optimized DFT geometry of this compound (isosurface: electrostatic potential).

Properties

IUPAC Name

4-azaspiro[2.5]octane-7-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-6-7-1-4-10-8(5-7)2-3-8;/h7,10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPSJORKLMFJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CC2)CC1C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride typically involves the reaction of a suitable spirocyclic precursor with a nitrile source under specific reaction conditions. One common method involves the use of a spirocyclic amine and a cyanating agent, such as cyanogen bromide, in the presence of a base like sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control systems to optimize yield and purity. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

LRRK2 Kinase Inhibitors

One of the prominent applications of 4-Azaspiro[2.5]octane-7-carbonitrile; hydrochloride is its use as an intermediate in developing LRRK2 kinase inhibitors. These inhibitors are being investigated for their therapeutic potential in treating Parkinson's disease. The synthesis pathway involving this compound allows for the creation of derivatives that exhibit potent inhibitory activity against LRRK2, making it a valuable asset in neuropharmacology research .

GPR43 Receptor Agonists

The compound also serves as an intermediate for synthesizing GPR43 receptor agonists, which have implications in treating metabolic disorders such as diabetes and obesity. Research indicates that compounds derived from 4-Azaspiro[2.5]octane-7-carbonitrile; hydrochloride can enhance insulin sensitivity and reduce inflammation, thus offering a dual therapeutic approach for these conditions .

IRAK4 Inhibitors

Another significant application is in the development of interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors. These inhibitors are crucial for modulating immune responses and have potential applications in treating inflammatory diseases . The ability to synthesize such inhibitors efficiently using 4-Azaspiro[2.5]octane-7-carbonitrile; hydrochloride highlights its versatility as a pharmaceutical intermediate.

Synthetic Pathways

The synthesis of 4-Azaspiro[2.5]octane-7-carbonitrile; hydrochloride typically involves multi-step reactions that can be optimized for yield and purity. Recent patents describe methods that utilize commercially available reagents and straightforward procedures, making it feasible for large-scale production .

StepDescription
Step 1Reaction of starting materials under inert conditions to form intermediates
Step 2Cyclization to achieve the spiro structure
Step 3Formation of the hydrochloride salt for enhanced stability

These methods emphasize the compound's accessibility for further research and development.

Case Study: Drug Development for Parkinson’s Disease

In a recent study focusing on Parkinson's disease, derivatives synthesized from 4-Azaspiro[2.5]octane-7-carbonitrile; hydrochloride demonstrated significant inhibition of LRRK2 kinase activity in vitro, with IC50 values indicating strong efficacy compared to existing treatments . The study highlights the compound's potential as a lead structure for developing new therapeutics.

Case Study: Metabolic Disorder Treatment

Another investigation explored the effects of GPR43 receptor agonists derived from this compound on metabolic syndrome models in rodents. Results showed improved glucose tolerance and reduced body weight gain, suggesting that these compounds could lead to new treatments for obesity-related conditions .

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Spirocyclic Compounds

Compound Name Molecular Formula Molecular Weight Functional Group Key Properties/Data Source Evidence
4-Azaspiro[2.5]octane-7-carbonitrile hydrochloride C₈H₁₂ClN₃ 185.65 (calc.) Nitrile (CN) Predicted lipophilicity; enhanced metabolic stability via cyano group bioisosterism
7-Azaspiro[3.5]nonane-2-carbonitrile hydrochloride C₉H₁₄ClN₂ 200.68 Nitrile (CN) Larger spiro ring (3.5 vs. 2.5); CAS RN 2304951-87-7
4-Azaspiro[2.5]octan-7-ol hydrochloride C₇H₁₄ClNO 163.65 Hydroxyl (OH) CCS (collision cross-section): [M+H]+ 130.3 Ų; solid-state stability
4-Oxa-7-azaspiro[2.5]octane hydrochloride C₆H₁₂ClNO 149.62 Ether (O) Smaller molecular weight; altered hydrogen bonding capacity
tert-Butyl 4-azaspiro[2.4]heptane-4-carboxylate C₁₁H₁₉NO₂ 197.27 Ester (COOtBu) 95% yield as oil; used as a precursor in spirocyclic syntheses

Notes:

  • The 2.5 spiro ring system balances strain and stability, whereas smaller rings (e.g., 2.4 in heptane derivatives) may exhibit higher reactivity but lower stability .

Pharmacological Relevance:

  • Nitrile Group : Acts as a bioisostere for carbonyl or carboxyl groups, improving metabolic stability and binding affinity in drug candidates .
  • Spirocyclic Rigidity : Reduces off-target interactions, as seen in Example 248 (), where spiro substitution yielded a compound (C₂₂H₂₅ClFN₇O) with a molecular weight of 458.2 (M+1), suitable for kinase inhibition .

Biological Activity

4-Azaspiro[2.5]octane-7-carbonitrile;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

This compound is characterized by its spirocyclic structure, which contributes to its biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in biological research and drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors, modulating their activity. This compound has been shown to bind to various molecular targets, leading to diverse biological effects:

  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Investigated for its potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antiviral Activity : Preliminary studies suggest efficacy against viral infections, although specific mechanisms remain under investigation .
  • Cytotoxic Effects : Studies have demonstrated varying degrees of cytotoxicity in cancer cell lines, indicating potential as an anti-cancer agent .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological ActivityNotable Features
This compoundStructureAntimicrobial, AntiviralEnhanced solubility due to hydrochloride form
4-Azaspiro[2.5]octane-7-carboxamide;hydrochlorideStructureAntimicrobialSimilar spirocyclic structure but different functional groups
4-Azaspiro[2.5]octane-7-carboxylic acidStructureLimited activity reportedNon-salt form may limit solubility

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively reduced bacterial viability in vitro against MRSA strains, suggesting a mechanism involving cell wall disruption .
  • Cancer Research : In vitro tests showed that the compound induced apoptosis in glioma cells through multiple pathways, including AMPK inhibition and activation of necroptosis mechanisms .
  • Antiviral Potential : Research indicated that the compound may inhibit viral replication in HCV models, although further studies are needed to elucidate the precise mechanisms involved .

Q & A

Q. What are the recommended synthetic routes for 4-Azaspiro[2.5]octane-7-carbonitrile hydrochloride?

The compound can be synthesized via multi-step reactions involving tert-butyl carbamate intermediates. For example, tert-butyl (2-(4-azaspiro[2.5]octan-4-yl)ethyl)carbamate has been used as a precursor in analogous syntheses, followed by deprotection and salt formation with hydrochloric acid . Key steps include cyclization to form the spiro ring and nitrile functionalization. Reaction conditions (e.g., temperature, catalysts) should be optimized using Design of Experiments (DoE) principles .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of ¹H NMR (400 MHz, DMSO-d₆) and mass spectrometry (MS). For example, spirocyclic analogs in the same class exhibit characteristic NMR signals, such as δ 3.8–3.3 ppm (m, 8H) for protons adjacent to the spiro nitrogen and δ 1.04–0.76 ppm for cyclopropane ring protons . MS data (e.g., M+1 peaks) should align with the molecular formula C₈H₁₃ClN₂.

Q. What are the stability and solubility guidelines for stock solutions?

Store aliquoted stock solutions in tightly sealed vials at -20°C and use within 1 month. Avoid repeated freeze-thaw cycles, as spirocyclic compounds with nitrile groups may degrade under thermal stress. Solubility in polar aprotic solvents (e.g., DMSO) is preferred, but validate empirically due to limited stability data .

Q. Which analytical methods are suitable for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and gas chromatography (GC) with flame ionization detectors are recommended. For GC, use a siloxane-based column (3 mm × 2 m) and a temperature gradient from 125°C to 150°C at 5°C/min, as validated for structurally related hydrochlorides .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Cross-validate using orthogonal techniques:

  • NMR : Compare experimental shifts with computed spectra (e.g., PubChem data for spirocyclic analogs) .
  • MS/MS fragmentation : Identify diagnostic ions (e.g., loss of HCl or nitrile groups).
  • X-ray crystallography : Resolve ambiguities in ring conformation .

Q. What strategies optimize reaction yields in spirocyclic nitrile synthesis?

Employ DoE to test variables:

  • Catalyst loading (e.g., palladium for cross-coupling steps).
  • Temperature gradients during cyclopropane ring formation.
  • Solvent polarity effects on cyclization efficiency. Statistical tools like ANOVA can identify critical factors .

Q. How should impurities be profiled and quantified?

Use LC-MS to detect byproducts (e.g., incomplete deprotection intermediates or oxidation products). For example, tert-butyl carbamate residuals in spirocyclic compounds can be quantified at ≤0.1% using a C18 column and 0.1% formic acid mobile phase . Reference standards for common impurities (e.g., des-cyano analogs) are critical.

Q. What in vitro assays are appropriate for evaluating biological activity?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases or GPCRs, given the spirocyclic scaffold’s prevalence in drug discovery .
  • Cellular uptake : Use radiolabeled analogs (e.g., ³H or ¹⁴C) to study permeability in Caco-2 cells.
  • Metabolic stability : Incubate with liver microsomes and monitor degradation via LC-MS .

Q. How can researchers address discrepancies in solubility data across studies?

Conduct parallel experiments under standardized conditions:

  • Use the same solvent lot and temperature (e.g., 25°C).
  • Validate via nephelometry for turbidity thresholds.
  • Compare results with PubChem solubility predictions for spirocyclic hydrochlorides .

Q. What safety protocols are essential for handling this compound?

Follow guidelines for nitrile-containing compounds:

  • Use fume hoods and PPE (nitrile gloves, lab coats).
  • Neutralize waste with 10% sodium bicarbonate before disposal.
  • Monitor air quality for HCN vapors using gas detectors, as nitriles may degrade under acidic conditions .

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